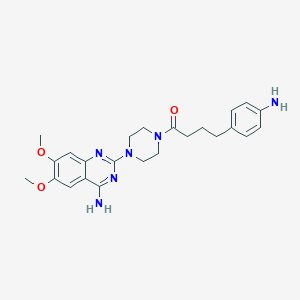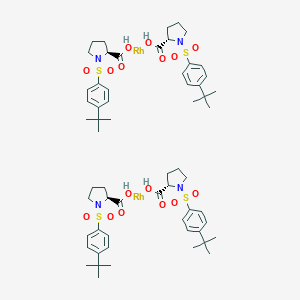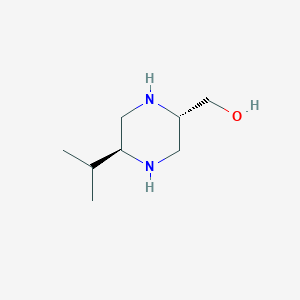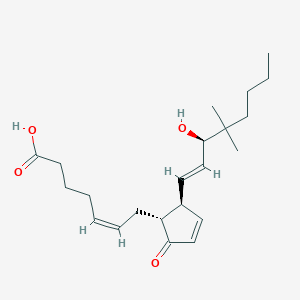
4-Butyl-2-methylaniline
Vue d'ensemble
Description
4-Butyl-2-methylaniline, also known as 4-Butylaniline, is a chemical compound with the molecular formula C10H15N. It is a colorless, volatile liquid with a pungent odor. 4-Butyl-2-methylaniline is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a solvent for organic reactions and as a reagent for the synthesis of other organic compounds.
Applications De Recherche Scientifique
Dielectric Properties
The study by Syrbu et al. (2021) investigated the dielectric properties of a system containing N-(4-n-butyloxybenzylidene)-4’-methylaniline. They found that the dielectric anisotropy changes sign at the transition temperature of different nematic subphases and that the electrical conductivity anisotropy values are higher at certain concentrations of the system. This research highlights the potential of 4-Butyl-2-methylaniline derivatives in materials science, particularly in dielectric applications (Syrbu et al., 2021).
Chiral Ligands in Catalysis
Mino et al. (2015) explored the use of N-(tert-butyl)-N-methylanilines, a category related to 4-Butyl-2-methylaniline, in palladium-catalyzed asymmetric allylic alkylation. They found that these compounds can be effective ligands, achieving up to 95% enantiomeric excess in certain reactions. This demonstrates the relevance of 4-Butyl-2-methylaniline derivatives in synthetic organic chemistry and catalysis (Mino et al., 2015).
Vibrational Spectroscopy and Molecular Structure
Arjunan & Mohan (2008) conducted a study on 4-chloro-2-methylaniline, a compound structurally similar to 4-Butyl-2-methylaniline. They used FTIR and FT-Raman spectroscopy combined with ab initio calculations to analyze the vibrational modes and molecular structure. This research is significant for understanding the physical and chemical properties of methylaniline derivatives (Arjunan & Mohan, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
4-butyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXOXRXZCAMPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342013 | |
| Record name | 4-Butyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-2-methylaniline | |
CAS RN |
72072-16-3 | |
| Record name | 4-Butyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)


![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)






